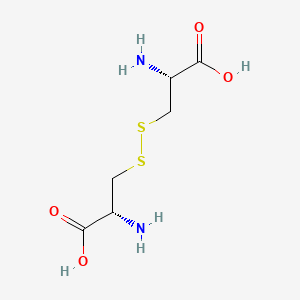

DL-Cystine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

DL-Cystine is a racemic mixture of the proteinogenic L-cystine and the non-proteinogenic D-cystine, characterized by its central disulfide bridge and distinct symmetric crystal lattice [1]. While its core chemical reactivity mirrors that of its enantiopure counterparts, the racemic nature of DL-Cystine fundamentally alters its physical chemistry, particularly its supramolecular assembly, crystallization kinetics, and thermal behavior [2]. In industrial procurement, this compound is primarily selected as a precursor for sulfur-containing dimeric surfactants, a non-gelling building block in aqueous formulations, and a critical baseline standard in radiolytic and chiral degradation assays [1]. Its distinct inability to form the highly ordered chiral networks seen in L-Cystine makes it critical for applications requiring controlled viscosity and fluid processability[2].

References

- [1] Menger, F. M., et al. 'Anatomy of a Gel. Amino Acid Derivatives That Rigidify Water at Submillimolar Concentrations.' Journal of the American Chemical Society, 122(47), 11679-11691 (2000).

- [2] Cataldo, F., et al. 'Solid state radiolysis of sulphur-containing amino acids: cysteine, cystine and methionine.' Journal of Thermal Analysis and Calorimetry, 104, 57-65 (2011).

Substituting DL-Cystine with the more common L-Cystine often leads to severe viscosity issues and process failures in fluid formulations [1]. Because L-Cystine is enantiopure, its derivatives readily self-assemble via highly directional hydrogen bonding and chiral packing, frequently resulting in spontaneous, rigid hydrogel formation even at submillimolar concentrations [1]. DL-Cystine inherently disrupts this chiral packing, preventing fiber self-assembly and maintaining low viscosity in aqueous systems. Furthermore, the racemic crystal lattice of DL-Cystine exhibits a lower melting and decomposition threshold (approx. 232 °C) compared to L-Cystine (approx. 238 °C), meaning that direct substitution alters the thermal processing window and dissolution thermodynamics in high-temperature or highly concentrated industrial applications [2].

References

- [1] Menger, F. M., et al. 'Anatomy of a Gel. Amino Acid Derivatives That Rigidify Water at Submillimolar Concentrations.' Journal of the American Chemical Society, 122(47), 11679-11691 (2000).

- [2] Cataldo, F., et al. 'Solid state radiolysis of sulphur-containing amino acids: cysteine, cystine and methionine.' Journal of Thermal Analysis and Calorimetry, 104, 57-65 (2011).

Prevention of Spontaneous Aqueous Gelation in Derivative Synthesis

Enantiopure L-Cystine forms derivatives (such as aroyl cystines) that act as strong aqueous gelators, rigidifying water at concentrations as low as 0.25 mM [1]. In contrast, derivatives synthesized from racemic DL-Cystine do not gelate under identical conditions due to the disruption of chiral packing and intermolecular hydrogen-bonding networks [1]. This stark difference allows DL-Cystine to be used in the synthesis of highly concentrated, fluid dimeric surfactants where L-Cystine would cause severe viscosity spikes.

| Evidence Dimension | Aqueous gelation threshold of aroyl derivatives |

| Target Compound Data | DL-Cystine derivatives: No gelation; remains fluid |

| Comparator Or Baseline | L-Cystine derivatives: Rigidifies water at 0.25 mM (~0.01% w/v) |

| Quantified Difference | Complete suppression of hydrogel formation in the racemic mixture. |

| Conditions | Submillimolar aqueous solutions of aroyl-cystine derivatives at room temperature. |

Procurement of DL-Cystine is essential for manufacturing liquid sulfur-containing surfactants or excipients where maintaining low viscosity and preventing spontaneous gelation is critical.

Thermal Stability and Melting Point Depression in the Racemic Lattice

The racemic nature of DL-Cystine results in a distinct crystal lattice that alters its thermal degradation profile compared to the naturally occurring L-enantiomer [1]. Differential scanning calorimetry (DSC) demonstrates that DL-Cystine exhibits a melting/decomposition peak at 232.4 °C, whereas pure L-Cystine melts at 238.7 °C with a higher melting enthalpy (-746.23 J/g) [1]. This ~6.3 °C depression in thermal stability is a direct consequence of the racemic packing and must be accounted for during high-temperature extrusion or formulation processes.

| Evidence Dimension | Melting / Decomposition Peak Temperature (DSC) |

| Target Compound Data | DL-Cystine: 232.4 °C |

| Comparator Or Baseline | L-Cystine: 238.7 °C |

| Quantified Difference | 6.3 °C lower melting/decomposition peak for the racemic mixture. |

| Conditions | Solid-state differential scanning calorimetry (DSC) of pristine samples. |

Buyers formulating hot-melt extrusions or thermally processed materials must select DL-Cystine when a lower thermal transition point is required or to accurately calibrate thermal degradation limits.

Absolute Baseline for Radioracemization and Chiral Degradation Assays

In studies evaluating the radiation resistance of sulfur-containing amino acids, L-Cystine undergoes partial radioracemization when exposed to high-dose gamma radiation (e.g., 3.2 MGy) [1]. To accurately quantify this degradation via optical rotatory dispersion (ORD) and DSC, DL-Cystine is utilized as the absolute 0% optical purity baseline[1]. By comparing the shifted melting enthalpy and ORD spectra of irradiated L-Cystine against the pristine DL-Cystine standard, researchers can precisely calculate the residual enantiomeric excess and survival rate of the chiral molecules.

| Evidence Dimension | Optical Rotatory Dispersion (ORD) Baseline |

| Target Compound Data | DL-Cystine: 0% optical purity baseline (complete racemic reference) |

| Comparator Or Baseline | Irradiated L-Cystine: Partial racemization, shifted toward DL-Cystine baseline |

| Quantified Difference | Provides the exact zero-point calibration for quantifying radiation-induced chiral loss. |

| Conditions | Solid-state radiolysis at 3.2 MGy followed by ORD and DSC analysis. |

Analytical laboratories must procure DL-Cystine as an indispensable reference standard to calibrate chiral degradation and radioracemization in extreme-environment stress testing.

Synthesis of Non-Gelling Dimeric Surfactants

Due to its inability to form the highly ordered chiral hydrogen-bonding networks characteristic of L-Cystine, DL-Cystine is a required precursor for synthesizing sulfur-containing dimeric (gemini) and monomeric surfactants[1]. It ensures that the final aqueous formulations remain fluid and processable, avoiding the spontaneous gelation that occurs with L-Cystine derivatives at submillimolar concentrations [1].

Thermal Processing and Hot-Melt Formulation

The lower melting and decomposition point of DL-Cystine (232.4 °C) compared to L-Cystine makes it a critical consideration for hot-melt extrusion or thermally processed pharmaceutical excipients[2]. It provides a modified thermal window for processing sulfur-containing compounds where the higher melting point of the pure L-enantiomer might lead to uneven melting or require excessive heat that damages co-formulated active ingredients[2].

Calibration Standard in Chiral Degradation and Radiolysis Studies

Directly following from its use as an absolute racemic baseline, DL-Cystine is procured by analytical laboratories to calibrate optical rotatory dispersion (ORD) and DSC instruments[2]. It is essential for quantifying the racemization of L-Cystine in extreme-environment stress testing, such as gamma radiolysis or accelerated thermal degradation assays [2].

References

- [1] Menger, F. M., et al. 'Anatomy of a Gel. Amino Acid Derivatives That Rigidify Water at Submillimolar Concentrations.' Journal of the American Chemical Society, 122(47), 11679-11691 (2000).

- [2] Cataldo, F., et al. 'Solid state radiolysis of sulphur-containing amino acids: cysteine, cystine and methionine.' Journal of Thermal Analysis and Calorimetry, 104, 57-65 (2011).

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

-5.08 (LogP)

-5.08

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 4 of 5 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 1 of 5 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pharmacology

Not considered one of the 20 amino acids, Cystine is a sulfur-containing derivative obtained from oxidation of cysteine amino acid thiol side chains. It functions as an antioxidant and protects tissues against radiation and pollution, slowing the aging process. It also aids protein synthesis. Cystine is abundant in many proteins of skeletal tissues and skin, and found in insulin and digestive enzymes chromotrypsinogen A, papain, and trypsinogen. (NCI04)

Mechanism of Action

Pictograms

Irritant

Other CAS

349-46-2

Wikipedia

Use Classification

General Manufacturing Information

Dates

2: Gao M, Li L, Lu S, Liu Q, He H. Silver nanoparticles for the visual detection of lomefloxacin in the presence of cystine. Spectrochim Acta A Mol Biomol Spectrosc. 2018 May 21;205:72-78. doi: 10.1016/j.saa.2018.05.072. [Epub ahead of print] PubMed PMID: 30007902.

3: Kumari G, Wong KH, Serra A, Shin J, Yoon HS, Sze SK, Tam JP. Molecular diversity and function of jasmintides from Jasminum sambac. BMC Plant Biol. 2018 Jul 11;18(1):144. doi: 10.1186/s12870-018-1361-y. PubMed PMID: 29996766; PubMed Central PMCID: PMC6042386.

4: Zhao H, Roistacher DM, Helmann JD. Aspartate deficiency limits peptidoglycan synthesis and sensitizes cells to antibiotics targeting cell wall synthesis in Bacillus subtilis. Mol Microbiol. 2018 Jul 11. doi: 10.1111/mmi.14078. [Epub ahead of print] PubMed PMID: 29995990.

5: Alasmari F, Crotty Alexander LE, Drummond CA, Sari Y. A computerized exposure system for animal models to optimize nicotine delivery into the brain through inhalation of electronic cigarette vapors or cigarette smoke. Saudi Pharm J. 2018 Jul;26(5):622-628. doi: 10.1016/j.jsps.2018.02.031. Epub 2018 Feb 27. Review. PubMed PMID: 29989025; PubMed Central PMCID: PMC6035328.

6: Sun Y, Zheng Y, Wang C, Liu Y. Glutathione depletion induces ferroptosis, autophagy, and premature cell senescence in retinal pigment epithelial cells. Cell Death Dis. 2018 Jul 9;9(7):753. doi: 10.1038/s41419-018-0794-4. PubMed PMID: 29988039; PubMed Central PMCID: PMC6037763.

7: Inoue T, Watanabe M, Shimada S, Kinoshita H, Matsuda T. Successful Ultra-Minimally Invasive Endoscopic Intrarenal Surgery for 2-Year-Old Boy with Bilateral Cystine Kidney Stones Over 2 cm. J Endourol Case Rep. 2018 Jul 1;4(1):101-104. doi: 10.1089/cren.2018.0042. eCollection 2018. PubMed PMID: 29984316; PubMed Central PMCID: PMC6034396.

8: Wada F, Koga H, Akiba J, Niizeki T, Iwamoto H, Ikezono Y, Nakamura T, Abe M, Masuda A, Sakaue T, Tanaka T, Kakuma T, Yano H, Torimura T. High expression of CD44v9 and xCT in chemoresistant hepatocellular carcinoma: potential targets by sulfasalazine. Cancer Sci. 2018 Jul 7. doi: 10.1111/cas.13728. [Epub ahead of print] PubMed PMID: 29981246.

9: Suzuki S, Shino M, Fujikawa T, Itoh Y, Ueda E, Hashimoto T, Kuji T, Kobayashi N, Ohnishi T, Hirawa N, Tamura K, Toya Y. Plasma Cystine Levels and Cardiovascular and All-Cause Mortality in Hemodialysis Patients. Ther Apher Dial. 2018 Jul 2. doi: 10.1111/1744-9987.12669. [Epub ahead of print] PubMed PMID: 29968399.

10: Oliveira PVS, Laurindo FRM. Implications of plasma thiol redox in disease. Clin Sci (Lond). 2018 Jun 21;132(12):1257-1280. doi: 10.1042/CS20180157. Print 2018 Jun 29. Review. PubMed PMID: 29967247.

11: Zhao J, Yuan S, Gao B, Zhu S. Molecular diversity of fungal inhibitor cystine knot peptides evolved by domain repeat and fusion. FEMS Microbiol Lett. 2018 Aug 1;365(15). doi: 10.1093/femsle/fny158. PubMed PMID: 29961831.

12: Döven SS, Delibaş A, Taşkınlar H, Naycı A. The impact of surgical intervention on renal function in cystinuria. J Bras Nefrol. 2018 Jun 21. pii: S0101-28002018005017103. doi: 10.1590/2175-8239-jbn-2018-0034. [Epub ahead of print] Portuguese, English. PubMed PMID: 29958305.

13: Korshunov S, Imlay JA. Quantification of Hydrogen Sulfide and Cysteine Excreted by Bacterial Cells. Bio Protoc. 2018 May 20;8(10). pii: e2847. doi: 10.21769/BioProtoc.2847. PubMed PMID: 29955619; PubMed Central PMCID: PMC6017991.

14: Ruiu R, Rolih V, Bolli E, Barutello G, Riccardo F, Quaglino E, Merighi IF, Pericle F, Donofrio G, Cavallo F, Conti L. Fighting breast cancer stem cells through the immune-targeting of the xCT cystine-glutamate antiporter. Cancer Immunol Immunother. 2018 Jun 15. doi: 10.1007/s00262-018-2185-1. [Epub ahead of print] Review. PubMed PMID: 29947961.

15: Guo H, Li F, Xu W, Chen J, Hou Y, Wang C, Ding J, Chen X. Mucoadhesive Cationic Polypeptide Nanogel with Enhanced Penetration for Efficient Intravesical Chemotherapy of Bladder Cancer. Adv Sci (Weinh). 2018 Mar 27;5(6):1800004. doi: 10.1002/advs.201800004. eCollection 2018 Jun. PubMed PMID: 29938183; PubMed Central PMCID: PMC6010003.

16: Liu K, Ren X, Sun J, Zou Q, Yan X. Primitive Photosynthetic Architectures Based on Self-Organization and Chemical Evolution of Amino Acids and Metal Ions. Adv Sci (Weinh). 2018 Mar 9;5(6):1701001. doi: 10.1002/advs.201701001. eCollection 2018 Jun. PubMed PMID: 29938179; PubMed Central PMCID: PMC6010005.

17: Wu CY, Tsai YL, Hsieh CP, Wang TC, Chan MH, Chen HH. Attenuation of toluene-induced brain stimulation reward enhancement and behavioral disturbances by N-acetylcysteine in mice. Toxicology. 2018 Jun 21;408:39-45. doi: 10.1016/j.tox.2018.06.011. [Epub ahead of print] PubMed PMID: 29935984.

18: Yang N, Mu L, Zhao B, Wang M, Hu S, Zhao B, Chen Y, Wu X. RNAi-mediated SLC7A11 knockdown inhibits melanogenesis-related genes expression in rabbit skin fibroblasts. J Genet. 2018 Jun;97(2):463-468. PubMed PMID: 29932066.

19: Kim EH, Shin D, Lee J, Jung AR, Roh JL. CISD2 inhibition overcomes resistance to sulfasalazine-induced ferroptotic cell death in head and neck cancer. Cancer Lett. 2018 Sep 28;432:180-190. doi: 10.1016/j.canlet.2018.06.018. Epub 2018 Jun 18. PubMed PMID: 29928961.

20: Nishizawa S, Araki H, Ishikawa Y, Kitazawa S, Hata A, Soga T, Hara T. Low tumor glutathione level as a sensitivity marker for glutamate-cysteine ligase inhibitors. Oncol Lett. 2018 Jun;15(6):8735-8743. doi: 10.3892/ol.2018.8447. Epub 2018 Apr 10. PubMed PMID: 29928324; PubMed Central PMCID: PMC6004701.

Explore Compound Types